4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate
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Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate is a compound that features an imidazo[1,2-a]pyridine core fused with a phenyl benzoate moietyThe imidazo[1,2-a]pyridine scaffold is known for its broad range of biological activities, making it a valuable structure in drug development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a core structure in this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are known to interact with various biological targets, contributing to their diverse therapeutic potential .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including covalent bonding . The presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines restricts intramolecular motion, leading to unique interactions .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical processes due to their ability to bind with different biological systems .
Pharmacokinetics
The structural characteristics of imidazo[1,2-a]pyridines suggest that they may have desirable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The structural characteristics of imidazo[1,2-a]pyridines suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as palladium-catalyzed coupling reactions (e.g., Suzuki reaction) and other metal-catalyzed processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Such as alpidem, zolpidem, and minodronic acid, which share the imidazo[1,2-a]pyridine core and exhibit various pharmacological activities.
Imidazo[1,2-a]pyrimidine derivatives: Known for their applications in medicinal chemistry and similar synthetic routes.
Uniqueness: 4-(Imidazo[1,2-a]pyridin-2-yl)phenyl benzoate stands out due to its unique combination of the imidazo[1,2-a]pyridine core with a phenyl benzoate moiety, which may confer distinct biological activities and chemical properties compared to other derivatives .
Properties
IUPAC Name |
(4-imidazo[1,2-a]pyridin-2-ylphenyl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(16-6-2-1-3-7-16)24-17-11-9-15(10-12-17)18-14-22-13-5-4-8-19(22)21-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNHSBOIHJBFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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